2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid
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Overview
Description
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid is a heterocyclic organic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that oxadiazoles, in general, are known for their versatility in drug discovery due to their hydrogen bond acceptor properties . This allows them to interact effectively with various biological targets.
Biochemical Pathways
Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that they may interact with biochemical pathways related to these biological processes.
Pharmacokinetics
The compound has a molecular weight of 184156, a density of 18±01 g/cm3, and a LogP value of 066 . These properties can influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its rate of excretion.
Result of Action
Oxadiazole derivatives have been reported to possess a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Factors such as ph can influence the yield of similar compounds , suggesting that environmental conditions could potentially affect the action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino group on the oxadiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium dichloroisocyanurate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like acid chlorides or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of amino-substituted oxadiazoles .
Scientific Research Applications
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high-energy materials.
Comparison with Similar Compounds
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can be compared with other similar compounds, such as:
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position and nature of the substituents, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUURKRCUNDGXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NON=C1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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